

Fundamental Electrochemical Properties of Cu₂Sb: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Copper antimonide*

Cat. No.: *B3365151*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper antimonide (Cu₂Sb) has emerged as a promising anode material for next-generation energy storage systems, particularly for sodium-ion batteries (SIBs) and lithium-ion batteries (LIBs). Its high theoretical capacity, stemming from the alloying reaction with sodium or lithium, coupled with the enhanced electronic conductivity and structural stability provided by the copper matrix, makes it a compelling alternative to conventional graphite anodes. This technical guide provides a comprehensive overview of the fundamental electrochemical properties of Cu₂Sb, detailing its synthesis, electrochemical performance, and reaction mechanisms. The information is curated to serve as a valuable resource for researchers and scientists in the field of energy storage and materials science.

Crystal Structure and Basic Properties

Cu₂Sb crystallizes in a tetragonal structure with the P4/nmm space group. This layered structure consists of Cu and Sb atoms, where the copper atoms provide a conductive matrix that helps to buffer the significant volume changes that antimony undergoes during alloying/dealloying with lithium or sodium ions.

Synthesis of Cu₂Sb Anode Materials

Several methods have been developed for the synthesis of Cu_2Sb with controlled morphology and composition, each influencing the final electrochemical performance.

Experimental Protocols

1. Thermolysis Approach for $\text{Sb}/\text{Cu}_2\text{Sb}/\text{C}$ Composite:

- Precursors: Copper citrate and antimony acetate.
- Procedure:
 - Mix copper citrate and antimony acetate in a desired molar ratio.
 - Heat the mixture in a tube furnace under an inert atmosphere (e.g., Argon).
 - The thermolysis of copper citrate yields Cu nanoparticles and an amorphous carbon coating.
 - Simultaneously, antimony acetate is reduced to Sb.
 - With increased reaction time and temperature, the in-situ formed Cu nanoparticles alloy with Sb to form Cu_2Sb , resulting in an $\text{Sb}/\text{Cu}_2\text{Sb}/\text{C}$ composite[1][2].

2. Magnetron Sputtering for Thin Film Electrodes:

- Target: A Cu_2Sb target.
- Substrate: Roughened Cu foil or other conductive substrates.
- Procedure:
 - Place the substrate in a vacuum chamber.
 - Introduce an inert gas (e.g., Argon) into the chamber.
 - Apply a high voltage to the Cu_2Sb target, creating a plasma.
 - Sputtered atoms from the target deposit onto the substrate, forming a thin film of Cu_2Sb [3][4].

3. Solution-Based Synthesis:

- Precursors: Soluble salts of copper and antimony (e.g., CuCl_2 and SbCl_3).
- Reducing Agent: A suitable reducing agent like sodium borohydride (NaBH_4) or fine zinc powder[5].
- Procedure:
 - Dissolve the metal salts in an appropriate solvent.
 - Add the reducing agent to the solution to co-precipitate the Cu-Sb alloy.
 - The resulting powder is then washed, dried, and may require a subsequent heat treatment to improve crystallinity and phase purity[5].

4. Electrodeposition:

- Electrolyte: An aqueous solution containing copper and antimony ions, often with a complexing agent like citric acid to control the deposition potentials[6][7].
- Electrodes: A conductive substrate (e.g., Cu foil) as the working electrode and a counter electrode (e.g., platinum).
- Procedure:
 - Apply a specific potential or current between the working and counter electrodes.
 - Cu^{2+} and Sb^{3+} ions in the electrolyte are co-deposited onto the substrate to form a Cu_2Sb film.
 - A post-deposition annealing step may be performed to form the desired Cu_2Sb phase[8][9].

Electrochemical Performance of Cu_2Sb Anodes

The electrochemical properties of Cu_2Sb have been extensively studied in both lithium-ion and sodium-ion battery configurations. The copper matrix plays a crucial role in mitigating the large

volume expansion of antimony during cycling, thereby improving the structural integrity and cycle life of the electrode.

Performance in Sodium-Ion Batteries (SIBs)

Cu_2Sb is particularly attractive for SIBs due to the abundance and low cost of sodium.

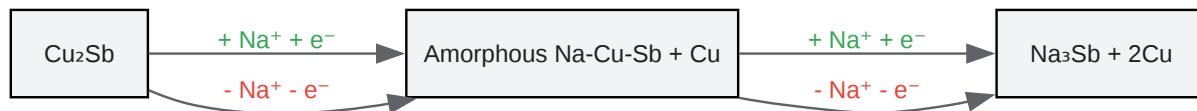
Parameter	Value	Conditions	Reference(s)
Reversible Capacity	~250 mAh/g	Cycled in PC/FEC electrolyte	[10]
385.2 mAh/g (1st cycle)	Current density of 0.2 A/g		[4] [11]
223 mAh/g	Over 200 cycles at 0.2 A/g		[12]
Cycling Stability	250 mAh/g for 200 cycles	With FEC additive	[10] [13]
Capacity retention of 89.2% after 150 cycles	Current density of 0.2 A/g		[11]
Rate Capability	290.5 mAh/g	At a high current density of 2 A/g	[4] [11]
Coulombic Efficiency	76.7% (1st cycle)	Current density of 0.2 A/g	[4] [11]
Average Reaction Potential	~0.55 V vs. Na/Na^+		[4]

Performance in Lithium-Ion Batteries (LIBs)

Cu_2Sb also demonstrates promising performance as an anode for LIBs.

Parameter	Value	Conditions	Reference(s)
Reversible Capacity	602 mAh/g (initial)	Sb/Cu ₂ Sb/C composite	[1]
~290 mAh/g	After one conditioning cycle		[9] [14]
230 mAh/g	After 60 cycles		[1]
Cycling Stability	461 mAh/g after 60 cycles	Sb/Cu ₂ Sb/C composite	[1]
Stable for over 60 cycles	Heat-treated electrodeposited films		[9]
200-300 mAh/g for 50 cycles	Pulsed laser deposited thin films (0.65-1.4 V window)		[15]
Voltage Window	0.0 - 1.0 V vs. Li/Li ⁺		[14]
0.65 - 1.4 V vs. Li/Li ⁺ (for improved stability)			[15] [16]

Electrochemical Reaction Mechanisms

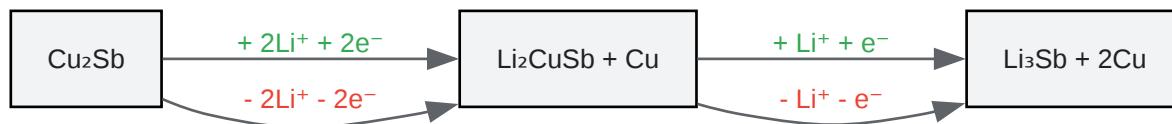

The energy storage in Cu₂Sb anodes is based on a reversible conversion and alloying mechanism with lithium or sodium ions.

Sodiation/Desodiation Mechanism

The reaction of Cu₂Sb with sodium proceeds through a multi-step process:

- Initial Sodiation: Cu₂Sb reacts with Na⁺ ions, leading to the formation of an intermediate amorphous phase and the extrusion of metallic copper.
- Formation of Na₃Sb: Further sodiation results in the formation of crystalline Na₃Sb and more extruded Cu. The overall reaction can be represented as: Cu₂Sb + 3Na⁺ + 3e⁻ \leftrightarrow Na₃Sb + 2Cu[\[10\]](#)

- Desodiation: Upon charging, the Na_3Sb phase is converted back to an amorphous phase, and at full charge, it recrystallizes into Cu_2Sb , demonstrating good structural reversibility[10][13].


[Click to download full resolution via product page](#)

Caption: Sodiation and desodiation pathway of Cu_2Sb .

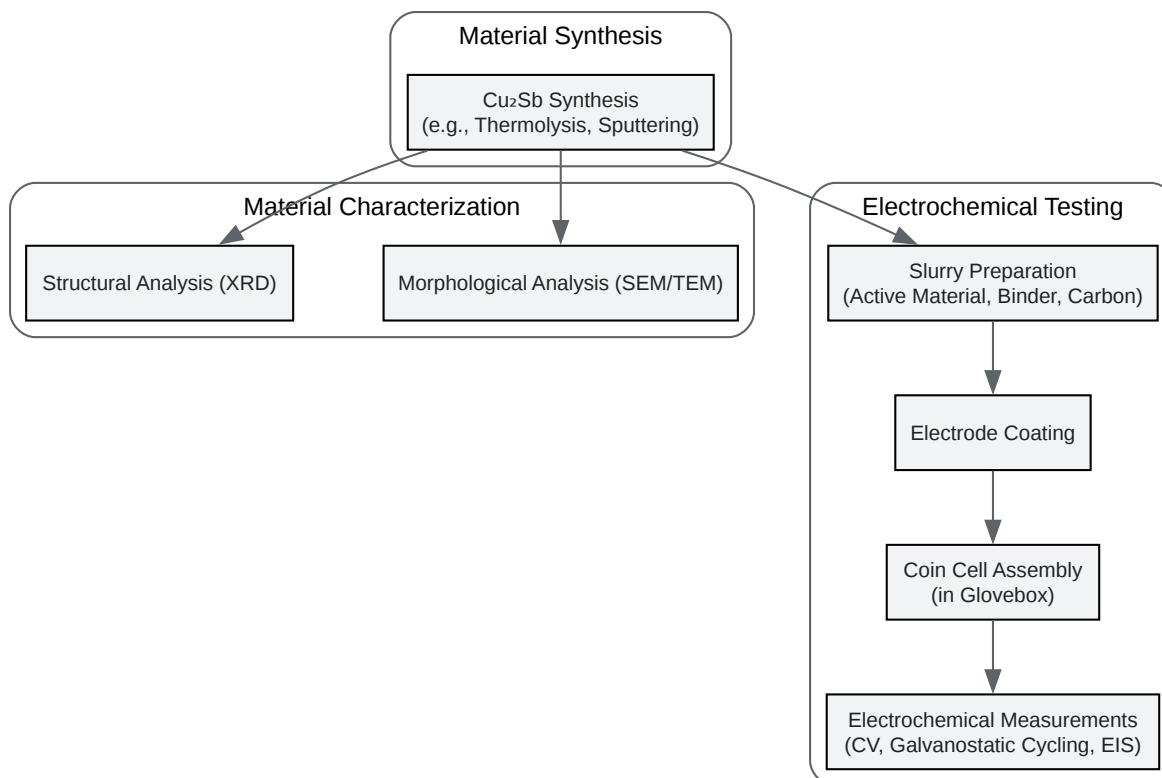
Lithiation/Delithiation Mechanism

Similarly, the reaction with lithium involves the insertion of Li^+ ions and the extrusion of copper:

- Initial Lithiation: Lithium insertion into the Cu_2Sb lattice leads to the formation of a lithiated intermediate phase (Li_2CuSb) and the extrusion of copper. $\text{Cu}_2\text{Sb} + 2\text{Li}^+ + 2\text{e}^- \rightarrow \text{Li}_2\text{CuSb} + \text{Cu}$ [14]
- Full Lithiation: Further lithiation results in the displacement of the remaining copper to form Li_3Sb . $\text{Li}_2\text{CuSb} + \text{Li}^+ + \text{e}^- \rightarrow \text{Li}_3\text{Sb} + \text{Cu}$ [14]
- Delithiation: The process is reversible upon charging, where Li_3Sb is converted back to intermediate phases and finally to Cu_2Sb .

[Click to download full resolution via product page](#)

Caption: Lithiation and delithiation pathway of Cu_2Sb .


Experimental Workflow for Electrochemical Characterization

A typical workflow for evaluating the electrochemical performance of Cu₂Sb as an anode material is outlined below.

Protocol for Electrochemical Cell Assembly and Testing

- Electrode Preparation:
 - Mix the active material (Cu₂Sb powder), a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride, PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone, NMP) to form a slurry.
 - Cast the slurry onto a copper foil current collector.
 - Dry the electrode in a vacuum oven to remove the solvent.
- Cell Assembly:
 - Assemble a coin cell (e.g., CR2032) in an argon-filled glovebox.
 - Use the prepared Cu₂Sb electrode as the working electrode.
 - Use lithium or sodium metal foil as the counter and reference electrode.
 - Place a separator (e.g., polypropylene membrane) between the electrodes^[2].
 - Add a few drops of electrolyte (e.g., 1 M LiPF₆ in a mixture of organic carbonates for LIBs, or 1 M NaClO₄ in propylene carbonate with fluoroethylene carbonate (FEC) for SIBs)^[2] [10].
- Electrochemical Measurements:
 - Cyclic Voltammetry (CV): To identify the redox potentials of the sodiation/desodiation or lithiation/delithiation processes.
 - Galvanostatic Cycling: To determine the specific capacity, coulombic efficiency, and cycling stability at various current densities.

- Electrochemical Impedance Spectroscopy (EIS): To investigate the charge transfer resistance and ion diffusion kinetics.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for Cu₂Sb anode evaluation.

Conclusion

Cu₂Sb stands out as a high-performance anode material for both lithium-ion and sodium-ion batteries. Its unique crystal structure and the synergistic effect between copper and antimony contribute to its favorable electrochemical properties, including high specific capacity and improved cycling stability. The choice of synthesis method significantly impacts the material's morphology and, consequently, its performance. Understanding the detailed electrochemical

reaction mechanisms and optimizing the experimental conditions are crucial for unlocking the full potential of Cu₂Sb in next-generation energy storage applications. This guide provides a foundational understanding for researchers to further explore and develop Cu₂Sb-based anode materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Preparation of a Sb/Cu₂Sb/C composite as an anode material for lithium-ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Preparation of a Sb/Cu₂Sb/C composite as an anode material for lithium-ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Cu₂Sb thin films as anode for Na-ion batteries... | ORNL [ornl.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Thin films of Cu₂Sb and Cu₉Sb₂ as anode materials in Li-ion batteries [kth.diva-portal.org]
- 10. smeng.ucsd.edu [smeng.ucsd.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. escholarship.org [escholarship.org]
- 16. Cu₂Sb thin film electrodes prepared by pulsed laser deposition for lithium batteries (Journal Article) | OSTI.GOV [osti.gov]

- To cite this document: BenchChem. [Fundamental Electrochemical Properties of Cu₂Sb: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3365151#fundamental-electrochemical-properties-of-cu2sb\]](https://www.benchchem.com/product/b3365151#fundamental-electrochemical-properties-of-cu2sb)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com